

Single-Cell RNA Structure Analysis Using NAI-N3: Application Notes and Protocols

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Compound of Interest

Compound Name: NAI-N3

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Introduction

The three-dimensional structure of RNA is a critical determinant of its function, influencing everything from gene expression and regulation to catalytic activity. Traditional methods for RNA structure analysis provide population-level averages, masking the inherent heterogeneity of RNA structures within individual cells. The advent of single-cell technologies, coupled with chemical probing techniques, now allows for the high-resolution analysis of RNA structures at the single-cell level. This application note details the use of **NAI-N3** (2-methylnicotinic acid imidazolidine azide) in a method called single-cell Structure Probing of RNA Transcripts (sc-SPORT) to simultaneously determine transcript secondary structure and abundance in individual cells.^[1]

NAI-N3 is a cell-permeable SHAPE (Selective 2'-Hydroxyl Acylation and Primer Extension) reagent that acylates the 2'-hydroxyl group of flexible, single-stranded RNA nucleotides.^{[2][3]} The addition of an azide (-N3) group allows for the subsequent biotinylation of modified RNA molecules via click chemistry, enabling their enrichment and analysis.^{[2][4]} The sc-SPORT method leverages **NAI-N3** probing to introduce mutations during reverse transcription, which are then identified by next-generation sequencing to infer RNA secondary structure.^[5] This powerful technique opens new avenues for understanding the role of RNA structure in cellular processes, identifying novel therapeutic targets, and developing innovative drug discovery strategies.^{[5][6][7][8]}

Principle of the Method

The sc-SPORT method using **NAI-N3** is a multi-step process that begins with the treatment of single cells with the chemical probe. The **NAI-N3** reagent permeates the cell membrane and acylates accessible RNA regions. Following cell lysis and RNA extraction, the azide-modified RNA is biotinylated. Subsequent library preparation steps, including reverse transcription and PCR amplification, are performed. During reverse transcription, the sites of **NAI-N3** modification cause the reverse transcriptase to introduce mutations. These mutations are then identified through deep sequencing, and their frequency is used to calculate a "reactivity score" for each nucleotide, which is indicative of its structural flexibility.

Applications in Research and Drug Development

The ability to probe RNA structure at the single-cell level has significant implications for various research and drug development areas:

- **Understanding Disease Mechanisms:** By comparing the RNA structuromes of healthy and diseased cells, researchers can identify structural alterations that contribute to disease pathogenesis.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Target Identification and Validation:** RNA structures, particularly those that are dynamically regulated, represent a novel class of therapeutic targets. sc-SPORT can be used to identify and validate these structural targets in relevant cell populations.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Drug Mechanism of Action Studies:** The effect of a drug candidate on the RNA structurome can provide insights into its mechanism of action and potential off-target effects.
- **Biomarker Discovery:** Cell-type-specific RNA structural signatures could serve as novel biomarkers for disease diagnosis, prognosis, and patient stratification.
- **Analysis of Cellular Heterogeneity:** sc-SPORT allows for the investigation of how RNA structure varies between individual cells within a population, providing a deeper understanding of cellular heterogeneity in development and disease.[\[1\]](#)

Experimental Protocols

This section provides a detailed protocol for single-cell RNA structure analysis using **NAI-N3**, based on the sc-SPORT method.

I. In-cell RNA Modification with NAI-N3

- Cell Preparation: Isolate single cells using a method of choice (e.g., fluorescence-activated cell sorting, microfluidics).
- **NAI-N3** Treatment:
 - Resuspend cells in a suitable buffer.
 - Add **NAI-N3** to a final concentration of 25 mM or 50 mM. A DMSO control should be run in parallel.[\[5\]](#)
 - Incubate at 37°C for a predetermined time (optimization may be required, but 10 minutes is a common starting point for in vitro probing).[\[5\]](#)
- Cell Lysis: Immediately lyse the cells to stop the modification reaction and release the RNA.

II. Library Preparation (sc-SPORT Workflow)

The library preparation for sc-SPORT is a specialized low-input protocol. The following is a generalized workflow; for specific reagent and kit recommendations, refer to the original publication.

- RNA Fragmentation: Fragment the RNA to an appropriate size for sequencing.
- Poly(A)+ RNA Enrichment: Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads.
- Reverse Transcription (RT): Perform reverse transcription using a reverse transcriptase such as SuperScript II, which has been shown to result in high mutation rates at **NAI-N3** modification sites.[\[5\]](#) This step incorporates a unique molecular identifier (UMI) to account for PCR duplicates.
- PCR Amplification: Amplify the cDNA to generate a sufficient quantity for sequencing.

- **Library Quantification and Sequencing:** Quantify the final library and perform high-throughput sequencing.

Data Presentation

Quantitative data from sc-SPORT experiments are typically presented as reactivity scores or mutation rates for each nucleotide. This data can be summarized in tables for comparison across different conditions or cell types.

Gene	Nucleotide Position	Reactivity Score (Cell Type A)	Reactivity Score (Cell Type B)	Fold Change	p-value
ACTB	154	0.85	0.23	3.70	<0.01
GAPDH	212	0.15	0.78	0.19	<0.05
18S rRNA	1250	0.92	0.95	0.97	>0.05

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Data Analysis Pipeline

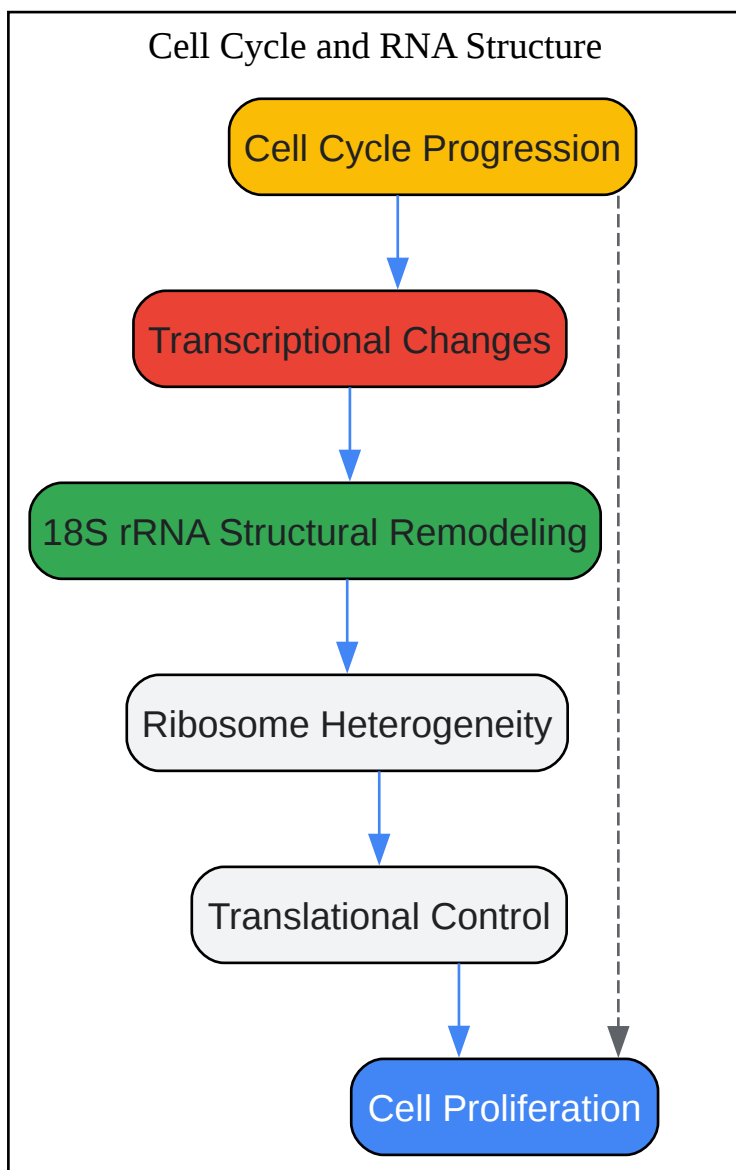
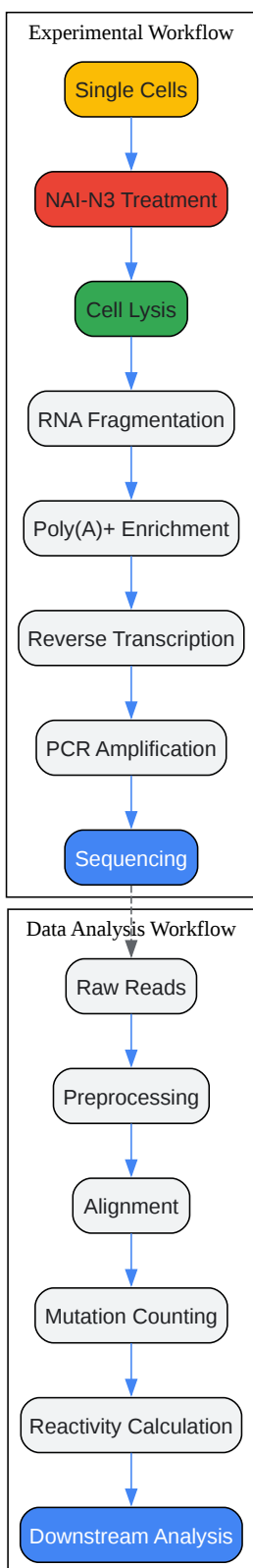
The computational analysis of sc-SPORT data involves several steps to process the raw sequencing reads and calculate RNA structure information.

- **Preprocessing:** Raw sequencing reads are trimmed to remove adapter sequences and low-quality bases.
- **Alignment:** Reads are aligned to a reference transcriptome.
- **Mutation Rate Calculation:** The number of mutations at each nucleotide position is counted. The bam-readcount tool is suitable for this purpose. The mutation rate is then calculated as the number of mutations divided by the total coverage at that position.
- **Reactivity Score Calculation:** The raw mutation rates are normalized to generate reactivity scores. This typically involves subtracting the background mutation rate (from the DMSO control) and normalizing the data.

- Downstream Analysis: The reactivity scores can be used for various downstream analyses, including:
 - Secondary structure prediction using software like RNAstructure.
 - Differential structure analysis between cell populations.
 - Correlation of RNA structure with gene expression and other cellular features.

Mandatory Visualizations

Experimental Workflow



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